2-(2-Methoxy-4-methylphenoxy)benzaldehyde 2-(2-Methoxy-4-methylphenoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 934691-79-9
VCID: VC8324224
InChI: InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3
SMILES: CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

2-(2-Methoxy-4-methylphenoxy)benzaldehyde

CAS No.: 934691-79-9

Cat. No.: VC8324224

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxy-4-methylphenoxy)benzaldehyde - 934691-79-9

CAS No. 934691-79-9
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 2-(2-methoxy-4-methylphenoxy)benzaldehyde
Standard InChI InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3
Standard InChI Key VXAKTVXXGMTUIM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC
Canonical SMILES CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC

Chemical Structure and Properties

Molecular Architecture

The compound consists of a benzaldehyde moiety (C6_6H5_5CHO) connected via an ether linkage to a 2-methoxy-4-methylphenoxy group. The methoxy (-OCH3_3) and methyl (-CH3_3) substituents on the phenoxy ring introduce steric and electronic effects that influence reactivity. The IUPAC name, 2-(2-methoxy-4-methylphenoxy)benzaldehyde, reflects the substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15_{15}H14_{14}O3_3
Molecular Weight242.27 g/mol
CAS Registry Number934691-79-9
SMILESCC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC
InChI KeyVXAKTVXXGMTUIM-UHFFFAOYSA-N

Electronic and Steric Effects

The methoxy group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, the methyl group exerts a mild electron-donating inductive effect. The aldehyde functional group at the benzaldehyde position enhances electrophilicity, making the compound reactive toward nucleophiles.

Synthesis Pathways

Conventional Synthetic Routes

The synthesis of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde typically involves a two-step process:

  • Etherification: A Williamson ether synthesis between 2-methoxy-4-methylphenol and benzaldehyde derivatives.

  • Functional Group Interconversion: Oxidation or protection/deprotection strategies to introduce the aldehyde group.

StepReagents/ConditionsYield Optimization
Ether FormationK2_2CO3_3, DMF, 80°C70–85%
Aldehyde IntroductionPCC/CH2_2Cl2_2, RT60–75%

Applications in Organic Synthesis

Pharmaceutical Intermediates

The aldehyde group serves as a key handle for constructing heterocycles (e.g., imidazoles, pyridines) via condensation reactions. For instance, it may act as a precursor to antihypertensive agents or antiviral compounds.

Materials Science

In polymer chemistry, the compound’s aromaticity and substituents enable its use in synthesizing thermally stable resins or photoactive materials. Its electron-rich structure facilitates π-π stacking in supramolecular assemblies.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (CDCl3_3): δ 10.03 (s, 1H, CHO), 7.80–7.45 (m, 4H, Ar-H), 6.90–6.70 (m, 3H, Ar-H), 3.85 (s, 3H, OCH3_3), 2.35 (s, 3H, CH3_3).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1705 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O-C ether).

Table 3: Chromatographic Parameters

TechniqueColumnMobile PhaseRetention Time
HPLCC18, 250 × 4.6 mmAcetonitrile/H2_2O (70:30)8.2 min

Future Research Directions

Catalytic Applications

Exploring its role as a ligand in transition metal catalysis (e.g., palladium-catalyzed cross-couplings) could unlock new synthetic routes.

Green Chemistry

Developing solvent-free or microwave-assisted syntheses to improve sustainability and reduce reaction times .

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